

A critical review of the applications of Salicylaldehyde azine in chemosensing.

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A Critical Comparison of Salicylaldehyde Azine-Based Chemosensors

Salicylaldehyde azines, a class of Schiff base compounds, have garnered significant attention in the field of chemical sensing due to their straightforward synthesis, inherent stability, and remarkable photophysical properties.[1][2] Often exhibiting phenomena such as Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT), these molecules provide a versatile platform for designing "turn-on" or "turn-off" fluorescent and colorimetric probes for a wide array of analytes, including metal ions, anions, and for pH monitoring.[1][3][4] This guide provides a critical review of their applications, objectively comparing their performance against other common chemosensing platforms and offering detailed experimental insights for researchers.

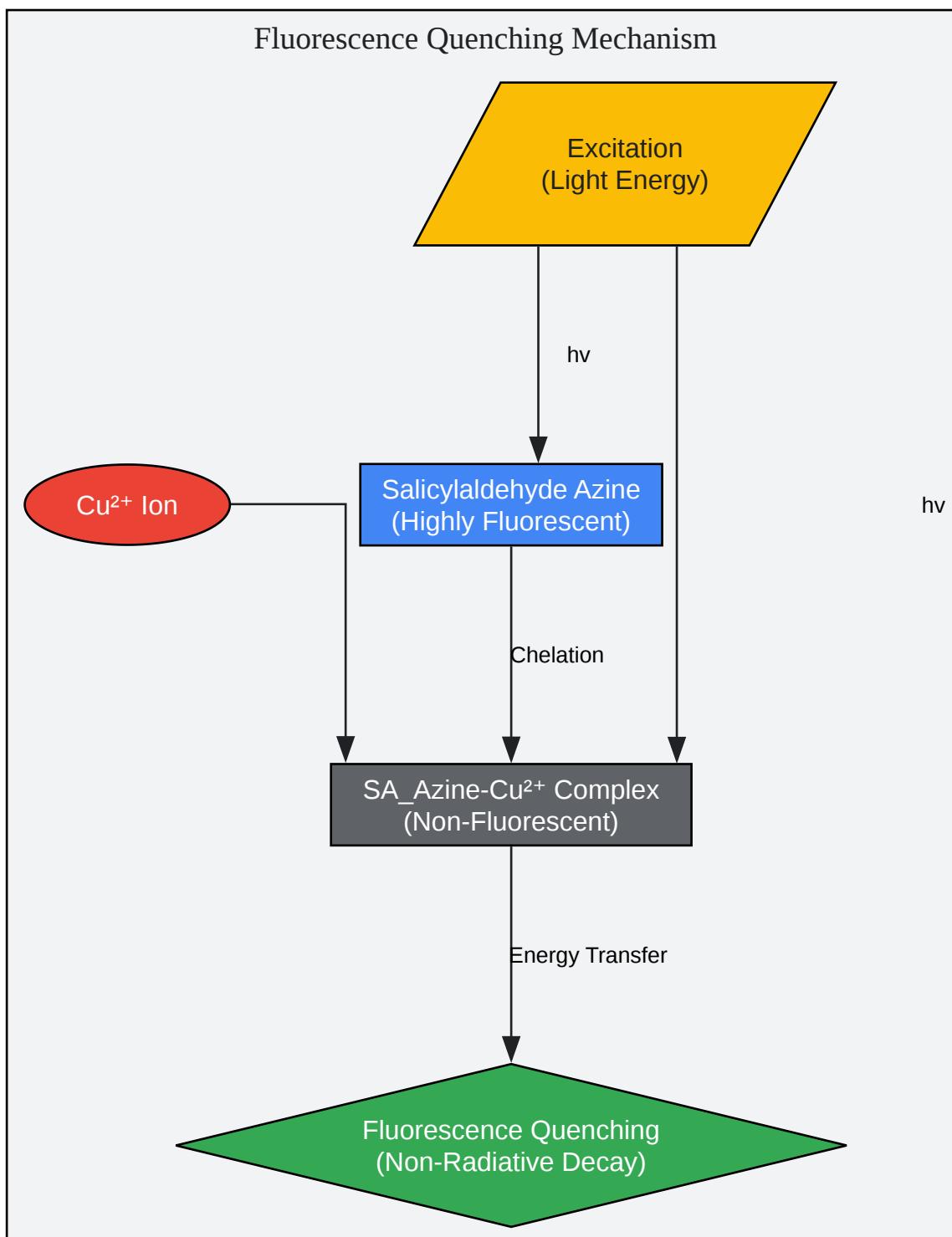
Chemosensing of Metal Cations

Salicylaldehyde azines have been extensively developed for the detection of various metal cations. The sensing mechanism typically relies on the chelation of the metal ion by the azine's oxygen and nitrogen atoms, which in turn modulates the photophysical properties of the molecule.

Copper (Cu^{2+}) Detection

Copper is an essential trace element but is toxic in excess. **Salicylaldehyde azine** sensors for Cu^{2+} often operate on a "turn-off" or fluorescence quenching mechanism.^[5] The paramagnetic nature of the Cu^{2+} ion, upon chelation, facilitates non-radiative decay pathways, leading to a decrease in fluorescence intensity.

Signaling Pathway for Cu^{2+} Detection



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Caption: Chelation of Cu^{2+} by **Salicylaldehyde azine** induces fluorescence quenching.

Table 1: Performance Comparison for Cu²⁺ Chemosensors

Chemosensor Type	Sensing Mechanism	Limit of Detection (LOD)	Medium	Reference
Salicylaldehyde Azine	Fluorescence Quenching	0.046 μM	DMSO/H ₂ O	[3]
Rhodamine-based	Spirolactam Ring-Opening	0.3 μM - 0.592 μM	H ₂ O/DMF, Aqueous	[2][6]
Pyrimidine Thiourea	Fluorescence Quenching	0.11 μM	DMSO/H ₂ O	[7]
Carbon Dots	Fluorescence Quenching	0.005 μg/mL	Aqueous	[5]

As shown in Table 1, **Salicylaldehyde azine** sensors demonstrate competitive, and in some cases superior, limits of detection compared to other established sensor types like rhodamine derivatives. Their primary advantages lie in their simple structure and synthesis, which contrasts with the often more complex multi-step synthesis required for many rhodamine-based probes.[8]

Zinc (Zn²⁺) and Aluminum (Al³⁺) Detection

In contrast to Cu²⁺, detection of diamagnetic ions like Zn²⁺ and Al³⁺ by **Salicylaldehyde azines** typically results in fluorescence enhancement, a "turn-on" response. This is often attributed to Chelation-Enhanced Fluorescence (CHEF), where the metal ion binding restricts intramolecular rotation and C=N isomerization, thus blocking non-radiative decay pathways and enhancing fluorescence quantum yield.[7][9]

Table 2: Performance Comparison for Zn²⁺ and Al³⁺ Chemosensors

Chemosens or Type	Analyte	Sensing Mechanism	Limit of Detection (LOD)	Medium	Reference
Salicylaldehyde azine	Zn ²⁺	CHEF / Turn-on	0.441 μM	H ₂ O/MeOH	[7]
Salicylaldehyde azine	Al ³⁺	Supramolecular Sensing	Not Specified	DMSO/HEPES	[10]
Salicylimine-based	Al ³⁺	Turn-on	1.1 μM	H ₂ O/MeOH	[8]
Rhodamine-based	Zn ²⁺	Spirolactam Ring-Opening	1 μM	Aqueous	[11]
Rhodamine-based (Dual)	Al ³⁺	Spirolactam Ring-Opening	10.98 nM	H ₂ O/MeOH	[4][12]
Rhodamine-based (Dual)	Zn ²⁺	CHEF	76.92 nM	H ₂ O/MeOH	[12]

While **Salicylaldehyde azines** are effective for Zn²⁺ and Al³⁺ detection, advanced rhodamine-based systems can offer significantly lower detection limits, particularly for Al³⁺, by employing a highly sensitive spirolactam ring-opening mechanism.[4][12] However, the synthesis of these dual-function rhodamine probes is considerably more complex than that of the simple azine Schiff bases.

Chemosensing of Anions

The detection of anions using **Salicylaldehyde azines** often relies on hydrogen bonding interactions. The phenolic hydroxyl (-OH) protons of the sensor can interact with basic anions like fluoride (F⁻), leading to deprotonation, which perturbs the electronic structure of the molecule and results in a distinct colorimetric and/or "turn-on" fluorescent response.[3][6]

Fluoride (F⁻) Detection

Fluoride is crucial for dental health but toxic at high concentrations. **Salicylaldehyde azine** sensors can detect F⁻ through hydrogen bond formation, which often triggers an ESIPT

process, leading to a visible color change and fluorescence enhancement.[\[3\]](#)

Table 3: Performance Comparison for Fluoride (F⁻) Chemosensors

CHEMOSENSOR TYPE	SENSING MECHANISM	LIMIT OF DETECTION (LOD)	Medium	Reference
Salicylaldehyde Azine	H-bonding / Turn-on	0.75 μ M	DMSO	[3]
Aminobenzodifur anone	Deprotonation / Colorimetric	0.5 μ M	Organic Solvents	[9]
Salen-Co-MOF	Lewis Acid-Base	Not Specified	Aqueous	[3]
Gold Nanoparticles	Aggregation- induced color change	0.345 μ M	Aqueous	[13]

Salicylaldehyde azines provide a simple and effective platform for F⁻ sensing, with performance comparable to other organic dye-based systems.[\[14\]](#) Their key advantage is the dual-channel response (colorimetric and fluorescent), which enhances detection reliability.[\[6\]](#) Metal-Organic Frameworks (MOFs) and nanoparticle-based sensors may offer higher sensitivity in aqueous media but involve more complex material synthesis.[\[3\]\[13\]](#)

pH Sensing Applications

The phenolic hydroxyl groups and imine nitrogens make **Salicylaldehyde azines** inherently pH-sensitive. Deprotonation of the phenol group under basic conditions or protonation of the imine nitrogen under acidic conditions alters the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra. This property has been exploited to create ratiometric fluorescent pH probes that can operate over a broad pH range.[\[15\]](#)

Table 4: Performance Comparison for Fluorescent pH Probes

Chemosensor Type	pH Range	Mechanism	Key Feature	Reference
Salicylaldehyde Azine	2-14	AIE / ICT	Ratiometric, Large Stokes Shift	[15]
Rhodol-based	~5.5 - 7.5	Spirocycle Opening	NIR emission, Mitochondria-targeted	[16]
BODIPY-based	0-14 (set of dyes)	ON-OFF Switching	Full-range coverage with a kit	[17]
Coumarin-based	Alkaline (9-11)	Turn-on	Specific for alkaline range	[18]

Salicylaldehyde azines are particularly noteworthy for their exceptionally wide pH sensing range and ratiometric response, which allows for more accurate measurements by taking a ratio of intensities at two different wavelengths.[15] While other probes like rhodol or coumarin derivatives may be optimized for specific pH ranges or subcellular targeting, the broad applicability of azine-based sensors is a significant advantage.[16][18]

Experimental Protocols

General Synthesis of Salicylaldehyde Azine

This protocol describes a typical one-pot condensation reaction to synthesize the parent **Salicylaldehyde azine**.

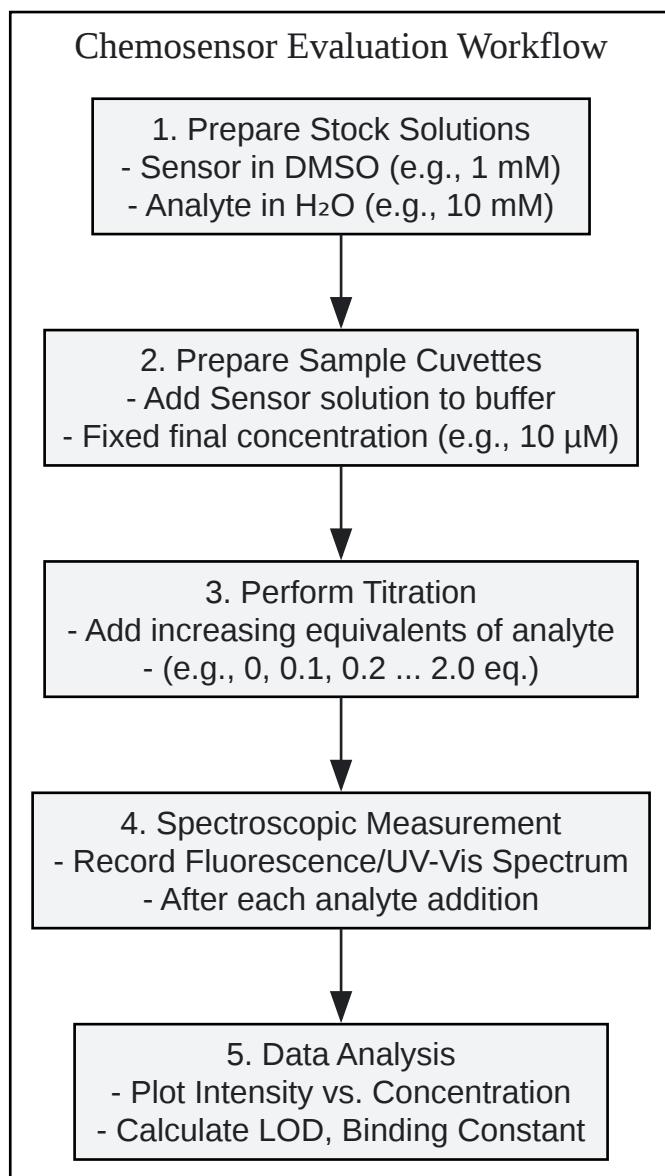
- **Dissolution:** Dissolve Salicylaldehyde (2.0 mmol) in 20 mL of ethanol in a round-bottom flask.
- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (1.0 mmol, 80% in water) dropwise.[6][19]
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. The formation of a yellow precipitate indicates product formation.[6]

- Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield yellow crystals.[6]
- Characterization: Confirm the structure of the synthesized compound using standard techniques like FTIR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

General Protocol for Fluorescence Titration Experiments

This workflow outlines the steps to evaluate the sensing performance of a synthesized chemosensor.

Experimental Workflow for Chemosensor Evaluation



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Caption: Standard workflow for evaluating a chemosensor via fluorescence titration.

Conclusion

Salicylaldehyde azines stand out as a highly versatile and accessible class of chemosensors. Their principal advantages include facile, cost-effective synthesis and tunable photophysical properties that enable the detection of a wide range of analytes through distinct colorimetric and fluorescent responses.^[1] While highly specialized probes based on rhodamine or BODIPY may offer lower detection limits for specific ions, the simplicity, broad applicability, and robust

performance of **Salicylaldehyde azines** make them an excellent platform for the development of new sensing applications. Future research may focus on improving their water solubility and integrating them into solid-state devices and test strips for real-world environmental and biological monitoring.

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